Synthesis and characterization of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine
Synthesis and characterization of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Strategic Approach to Synthesis
While a direct, peer-reviewed synthesis for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is not yet published, a robust and logical synthetic pathway can be proposed based on established methodologies for analogous structures.[1] The cornerstone of this approach is the versatile starting material, 3,6-dichloropyridazine, a common precursor in the synthesis of various pyridazine derivatives.[1][2][3] The proposed synthesis is a two-step process involving an initial nucleophilic substitution followed by an intramolecular cyclization.
Proposed Synthetic Pathway
The synthesis initiates with the reaction of 3,6-dichloropyridazine with isobutyrylhydrazide. This is followed by a base-mediated intramolecular cyclization to yield the final product.
Caption: Proposed two-step synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.
Detailed Experimental Protocol
Step 1: Synthesis of N'-(6-chloropyridazin-3-yl)isobutyrohydrazide (Intermediate)
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To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add isobutyrylhydrazide (1.1 eq).
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Add a non-nucleophilic base, such as triethylamine (1.5 eq), to scavenge the HCl byproduct.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain the intermediate hydrazide.
Causality: The use of a polar protic solvent facilitates the dissolution of the starting materials. The addition of a base is crucial to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the hydrazide and driving the reaction to completion.
Step 2: Synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine (Final Product)
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Dissolve the intermediate hydrazide (1.0 eq) in a high-boiling point solvent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and toluene.
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Heat the reaction mixture to reflux for several hours, monitoring by TLC.
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Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate is formed.
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Collect the solid by filtration, wash with water, and dry under vacuum.
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Purify the crude product by column chromatography on silica gel to yield pure 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.
Causality: Phosphorus oxychloride serves as both a dehydrating agent and a solvent, promoting the intramolecular cyclization to form the triazole ring. The quenching and neutralization steps are critical for the safe workup and isolation of the final product.
Comprehensive Characterization
A battery of analytical techniques should be employed to unequivocally confirm the structure and assess the purity of the synthesized 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.
Caption: Workflow for the structural elucidation and purity analysis of the target compound.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, based on data from analogous compounds.[4][5]
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~8.2-8.4 (d, 1H, pyridazine proton), ~7.2-7.4 (d, 1H, pyridazine proton), ~3.2-3.4 (sept, 1H, CH of isopropyl), ~1.3-1.5 (d, 6H, CH₃ of isopropyl) |
| ¹³C NMR | δ (ppm): ~155-160 (C=N of triazole), ~145-150 (C-Cl of pyridazine), ~140-145 (bridghead C), ~125-130 (CH of pyridazine), ~115-120 (CH of pyridazine), ~30-35 (CH of isopropyl), ~20-25 (CH₃ of isopropyl) |
| IR (cm⁻¹) | ~3100-3000 (Ar-H stretch), ~2980-2900 (Aliphatic C-H stretch), ~1620-1580 (C=N and C=C stretch), ~800-750 (C-Cl stretch) |
| Mass Spec (m/z) | Expected [M]⁺ at ~196.05 and [M+2]⁺ at ~198.05 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may involve loss of the isopropyl group and cleavage of the triazole ring.[6][7][8] |
Interpretation of Characterization Data
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¹H and ¹³C NMR Spectroscopy : The number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum will confirm the presence and connectivity of the aromatic and isopropyl protons. The ¹³C NMR will provide evidence for the carbon framework of the molecule.[9][10]
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Infrared (IR) Spectroscopy : The presence of characteristic absorption bands will confirm the functional groups present in the molecule. The aromatic C-H and C=C/C=N stretching vibrations, along with the C-Cl stretch, will be indicative of the triazolopyridazine core.[11]
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Mass Spectrometry (MS) : The molecular ion peak will confirm the molecular weight of the compound. The isotopic pattern of the chlorine atom (approximately 3:1 ratio for M⁺ and M+2) will be a key diagnostic feature. The fragmentation pattern can provide further structural information.[6][7][8]
Potential Applications in Drug Discovery
The triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][12][13] Notably, compounds with this core have been investigated as:
-
Anticancer Agents : By targeting various kinases involved in cell proliferation and survival.[6][11]
-
Enzyme Inhibitors : Showing potent inhibitory activity against enzymes such as c-Met and Pim-1 kinases.[6][11]
The introduction of an isopropyl group at the 3-position of the 6-Chloro-triazolo[4,3-b]pyridazine core may modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced biological activity and selectivity. Further screening of this novel compound in relevant biological assays is warranted to explore its therapeutic potential.
References
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Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[6][12][11]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate.
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6-chloro-3-methoxy-[6][12][11]triazolo[4,3-b]pyridazine; CAS No.: 1506944-22-4. ChemShuttle.
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